1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one
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Description
1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one , also known as 2-Chloropropionyl chloride , is a chemical compound with the molecular formula C₃H₄Cl₂O . It is an organic compound containing chlorine and carbonyl functional groups. The IUPAC name for this compound is 2-chloropropanoyl chloride . It is a colorless liquid with a pungent odor .
Synthesis Analysis
This reaction results in the replacement of the hydroxyl group in 2-chloropropanoic acid with a chlorine atom, forming the acyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloropropionyl chloride consists of a three-carbon chain with a chlorine atom attached to the second carbon. The carbonyl group (C=O) is also present. The compound adopts a linear geometry due to the sp² hybridization of the carbon atoms .
Mechanism of Action
The compound’s mechanism of action depends on its specific application. As an acyl chloride, it can act as a reagent in various organic syntheses. For example, it can be used in the preparation of amides or esters. Its reactivity lies in the electrophilic attack of the carbonyl carbon by nucleophiles .
properties
IUPAC Name |
1-(2-chloropropanoyl)-3,5-dimethylimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-5(9)7(12)11-4-10(3)8(13)6(11)2/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDMLCJILGCZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1C(=O)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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